molecular formula C9H9F6NO4 B6204421 (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, trifluoroacetic acid CAS No. 1060742-11-1

(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, trifluoroacetic acid

Cat. No.: B6204421
CAS No.: 1060742-11-1
M. Wt: 309.2
InChI Key:
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Description

(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, trifluoroacetic acid is a useful research compound. Its molecular formula is C9H9F6NO4 and its molecular weight is 309.2. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, trifluoroacetic acid' involves the following steps: protection of the amine group, alkylation of the protected amine, deprotection of the amine, and carboxylation of the resulting amine.", "Starting Materials": [ "2-azabicyclo[3.1.0]hexane", "trifluoromethyl iodide", "di-tert-butyl dicarbonate", "trifluoroacetic acid", "potassium carbonate", "carbon dioxide" ], "Reaction": [ "Protection of the amine group: 2-azabicyclo[3.1.0]hexane is reacted with di-tert-butyl dicarbonate in the presence of a base such as potassium carbonate to form the corresponding carbamate derivative.", "Alkylation of the protected amine: The carbamate derivative is then reacted with trifluoromethyl iodide to introduce the trifluoromethyl group at the 6-position of the bicyclic ring system.", "Deprotection of the amine: The tert-butyl groups of the carbamate derivative are removed using an acid such as trifluoroacetic acid to reveal the free amine group.", "Carboxylation of the amine: The free amine group is then reacted with carbon dioxide in the presence of a base to form the carboxylic acid derivative." ] }

CAS No.

1060742-11-1

Molecular Formula

C9H9F6NO4

Molecular Weight

309.2

Purity

95

Origin of Product

United States

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